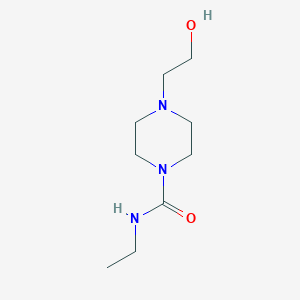

N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide

Description

Historical Development of Piperazine Carboxamide Chemistry

The exploration of piperazine carboxamide derivatives began in earnest during the mid-20th century, driven by the need to develop structurally diverse heterocyclic compounds for pharmaceutical applications. Early work focused on modifying the piperazine core to enhance binding affinity and solubility, with seminal contributions documented in patents such as IL90279A, which disclosed methods for synthesizing piperazinyl carboxamides with varied substituents. The 1990s marked a turning point with the advent of combinatorial chemistry, enabling high-throughput synthesis of piperazine-2-carboxamide libraries for broad biological screening. By the 2010s, advances in biocatalysis facilitated asymmetric synthesis of enantiopure piperazine derivatives, exemplified by the enzymatic resolution of racemic piperazine-2-carboxamide using Aspergillus oryzae aminopeptidases. These milestones underscore the compound’s evolution from a simple heterocycle to a strategic intermediate in modern drug discovery.

Structural Classification and Nomenclature

N-Ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide belongs to the piperazine carboxamide subclass, characterized by a six-membered piperazine ring substituted with functional groups at the 1- and 4-positions. Its IUPAC name, N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide, reflects the ethyl group at the carboxamide nitrogen and the hydroxyethyl moiety at the 4-position of the piperazine ring. The molecular formula (C₉H₁₉N₃O₂) and SMILES notation (CCNC(=O)N1CCN(CC1)CCO) further define its topology. Structurally, it differs from simpler piperazines like N-methylpiperazine by incorporating both hydroxyethyl and carboxamide groups, which enhance hydrogen-bonding capacity and metabolic stability.

Table 1: Structural Comparison of Selected Piperazine Derivatives

| Compound | Substituents | Key Functional Groups |

|---|---|---|

| N-Methylpiperazine | Methyl at N1 | None |

| 1-(2-Hydroxyethyl)piperazine | Hydroxyethyl at N1 | Hydroxyl |

| This compound | Ethyl (carboxamide), hydroxyethyl (C4) | Carboxamide, hydroxyl |

Significance in Heterocyclic Organic Chemistry

Piperazine derivatives occupy a privileged position in medicinal chemistry due to their versatility in interacting with biological targets. The incorporation of a carboxamide group, as seen in this compound, introduces a hydrogen-bond donor-acceptor pair critical for binding to enzymes and receptors. This structural feature is exploited in antiviral agents, where piperazine carboxamides inhibit viral proteases by mimicking peptide substrates. Additionally, the hydroxyethyl side chain improves aqueous solubility, addressing a common limitation of hydrophobic heterocycles. The compound’s dual functionality—balancing lipophilicity and polarity—makes it a valuable scaffold for optimizing pharmacokinetic properties in lead candidates.

Research Objectives in Piperazine Derivative Studies

Contemporary research on this compound focuses on three key objectives:

- Synthetic Optimization : Developing efficient routes for large-scale production, such as immobilizing enzymes for continuous-flow biocatalysis.

- Therapeutic Exploration : Investigating its potential as a radioprotective agent, where piperazine derivatives mitigate DNA damage from ionizing radiation.

- Structural Diversification : Engineering analogs with varied substituents to explore unexplored chemical space, particularly C2- and C3-substituted piperazines.

Recent studies highlight its role as a precursor to neuroactive compounds, with modifications to the hydroxyethyl group enhancing blood-brain barrier permeability. These efforts aim to expand the utility of piperazine carboxamides beyond traditional applications, positioning them as multifunctional tools in drug development.

Properties

IUPAC Name |

N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O2/c1-2-10-9(14)12-5-3-11(4-6-12)7-8-13/h13H,2-8H2,1H3,(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZZIHDWNDTOAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCN(CC1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376201 | |

| Record name | N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

816456-44-7 | |

| Record name | N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Intermolecular Dehydration Condensation

One reported synthetic approach involves intermolecular dehydration condensation reactions. This method typically uses a piperazine derivative and an appropriate carboxamide precursor under dehydrating conditions to form the target compound. The reaction exploits the nucleophilicity of the piperazine nitrogen and the electrophilicity of the carboxamide carbonyl, facilitating amide bond formation.

- Key Features:

- Mild to moderate heating

- Use of dehydrating agents or catalysts to promote condensation

- Solvent systems that support amide bond formation (e.g., polar aprotic solvents)

This method is advantageous for its straightforwardness and applicability in synthesizing related pharmaceutical intermediates.

Stepwise Alkylation and Amidation

Another approach involves stepwise functionalization of the piperazine ring:

- Alkylation: Introduction of the ethyl group on the piperazine nitrogen via reaction with ethyl halides or ethylating agents under basic conditions.

- Hydroxyethylation: Reaction of the piperazine ring with ethylene oxide or 2-chloroethanol to introduce the 2-hydroxyethyl substituent.

- Carboxamide Formation: Conversion of the piperazine nitrogen to the carboxamide via reaction with an appropriate carboxylic acid derivative (e.g., acid chloride or anhydride) or via carbamoylation reagents.

This multi-step synthesis allows for controlled introduction of each functional group, optimizing purity and yield.

Synthesis via N,N′-Bis-(2-hydroxyethyl)piperazine Intermediate

A related compound, N,N′-bis-(2-hydroxyethyl)piperazine, can be synthesized by heating oxamide with excess diethanolamine under controlled conditions, as described in a patented process. This intermediate can be further functionalized to yield this compound by selective ethylation and amidation steps.

- Reaction Conditions:

- Heating oxamide (11.09 g, 0.126 mol) with diethanolamine (53.02 g, 0.505 mol) at 160°C to 205°C for ~23 hours under nitrogen atmosphere.

- Water removal via Dean-Stark apparatus to drive the reaction forward.

- Isolation by precipitation and recrystallization from acetone.

- Yield: Approximately 41% based on diethanolamine starting material.

This method is industrially relevant for producing hydroxyethyl-substituted piperazines, which can be further derivatized.

Comparative Data Table of Preparation Methods

| Method | Key Reactants | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Intermolecular Dehydration Condensation | Piperazine derivative + carboxamide precursor | Mild heating, dehydrating agents | Moderate | Simple, direct amide bond formation | Requires careful control of conditions |

| Stepwise Alkylation and Amidation | Piperazine, ethyl halide, ethylene oxide, carboxylic acid derivatives | Sequential reactions, basic/acidic media | Variable | High control over substitution pattern | Multi-step, time-consuming |

| Oxamide + Diethanolamine Heating (Patent method) | Oxamide + diethanolamine | 160–205°C, nitrogen atmosphere, Dean-Stark apparatus | ~41 | Industrially scalable, well-documented | Moderate yield, long reaction time |

Research Findings and Notes

- The presence of hydroxyethyl and carboxamide groups facilitates hydrogen bonding, which can influence the compound’s solubility and reactivity in subsequent synthetic steps.

- The patented process involving oxamide and diethanolamine is notable for its use of water removal to shift equilibrium and improve yield, a common strategy in condensation reactions.

- Stepwise functionalization allows for selective modification of the piperazine ring, which is crucial for tailoring the compound for specific pharmaceutical applications.

- The compound’s synthesis is often integrated into the preparation of more complex neuroactive agents, highlighting the importance of purity and functional group integrity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Substitution: Alkyl halides or aryl halides are used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of N-ethyl-4-(2-carboxyethyl)piperazine-1-carboxamide.

Reduction: Formation of N-ethyl-4-(2-aminoethyl)piperazine-1-carboxamide.

Substitution: Formation of various N-alkyl or N-aryl derivatives of the compound.

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis

N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows it to serve as a building block for the development of neuroleptic agents and antidepressants, targeting neurological disorders such as depression and anxiety. The compound's ability to form hydrogen bonds enhances its binding affinity to various biological targets, which is crucial for its pharmacological efficacy.

Neuroactive Agents

The piperazine moiety is prevalent in many neuroactive agents, and compounds similar to this compound often exhibit significant interactions with neurotransmitter receptors. Research indicates that this compound can influence neurotransmission by interacting with receptors and enzymes involved in these processes, potentially leading to therapeutic effects.

Mechanism of Action

Studies have shown that this compound interacts with various biological targets, including serotonin and dopamine receptors. This interaction is essential for understanding its mechanism of action and therapeutic potential. The compound's structural features may enhance its pharmacological effects compared to other similar compounds.

Case Studies

Research has focused on the interactions of this compound with specific receptors associated with mood regulation and cognitive function. For example, in vitro studies have demonstrated its potential effects on serotonin receptor binding, which is critical for developing antidepressant therapies .

Mechanism of Action

The mechanism of action of N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, while the carboxamide group can participate in electrostatic interactions. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations and Physicochemical Properties

Piperazine carboxamides exhibit significant pharmacological diversity due to substitutions on the piperazine ring and the attached aryl/alkyl groups. Below is a comparative analysis:

Key Observations :

- Substituted phenyl groups (e.g., fluorine or chlorine in A2–A6) increase molecular rigidity and may enhance receptor binding through hydrophobic interactions .

Enzyme Inhibition

- PKM-833 : A potent fatty acid amide hydrolase (FAAH) inhibitor with >90% brain penetration, attributed to its trifluoromethylchroman group .

Ion Channel Modulation

- BCTC : Inhibits TRPM8 (IC₅₀ ~20 nM), a cold-sensing ion channel, via interactions with its pyridinyl and tert-butylphenyl groups .

- CPIPC : Acts as a partial TRPV1 agonist (EC₅₀ ~0.3 µM), with chloropyridinyl and indazolyl groups critical for activity .

Receptor Binding

- Dopamine D3 Receptor Ligands (e.g., compounds in ): Carboxamide linkers are essential for D3R selectivity. Removal of the carbonyl group reduces D3R affinity by >100-fold, highlighting the importance of hydrogen bonding .

- 5-HT1A Antagonists (e.g., p-MPPI): Methoxyphenyl and benzamido groups confer high 5-HT1A affinity (ID₅₀ ~3 mg/kg) .

Comparative Insights :

- The hydroxyethyl group in this compound may limit membrane permeability compared to lipophilic analogs but could improve metabolic stability.

- Unlike BCTC or CPIPC, this compound lacks aromatic heterocycles linked to ion channel activity, suggesting divergent therapeutic applications.

Biological Activity

N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide (also known as HEPP) is a chemical compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the structural characteristics, biological interactions, and research findings associated with HEPP, highlighting its significance as a potential therapeutic agent.

Structural Characteristics

HEPP is characterized by its piperazine ring structure, which is a common feature in many pharmacologically active compounds. The molecular formula of HEPP is C₉H₁₉N₃O₂, with a molar mass of approximately 201.27 g/mol. The presence of the hydroxyethyl and carboxamide functional groups facilitates hydrogen bonding, enhancing its solubility and interaction with biological targets .

Biological Activity

The biological activity of HEPP is primarily linked to its interactions with various receptors and enzymes involved in neurotransmission. Compounds featuring a piperazine scaffold have been shown to exhibit neuroactive properties, making HEPP a candidate for further investigation in neurological disorders.

HEPP's mechanism of action involves binding to specific biological targets, potentially modulating their activity. The ability to form hydrogen bonds enhances its binding affinity to receptors, which may lead to significant pharmacological effects. Research indicates that HEPP may act on neurotransmitter systems, influencing pathways related to mood regulation and cognitive function.

Case Studies and Research Findings

Several studies have explored the biological effects of HEPP:

- Neurotransmitter Modulation : In vitro studies demonstrated that HEPP could influence neurotransmitter release and receptor activation, suggesting its potential application in treating conditions like depression and anxiety.

- Pharmacological Profiling : A study conducted on animal models indicated that HEPP exhibited dose-dependent effects on behavior, with lower doses showing anxiolytic properties while higher doses led to adverse effects such as sedation.

- Comparative Analysis : Research comparing HEPP with structurally similar compounds revealed that it possesses unique binding characteristics that may enhance its efficacy as a neuroactive agent .

Data Tables

The following table summarizes key findings from various studies on HEPP:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide, and how can purity be ensured?

- Methodology :

- Stepwise synthesis : Begin with piperazine ring formation via ethylenediamine and dihaloalkane reactions under basic conditions . Introduce the hydroxyethyl group using ethylene oxide or chlorohydrin via nucleophilic substitution . Final coupling with N-ethylcarbamoyl chloride in anhydrous dimethylformamide (DMF) at 0–5°C ensures regioselectivity .

- Purification : Use column chromatography (silica gel, ethyl acetate/methanol gradient) followed by recrystallization from ethanol/water to achieve >95% purity . Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Analytical techniques :

- NMR : Confirm piperazine ring conformation (chair vs. boat) via - and -NMR chemical shifts (e.g., δ ~2.5–3.5 ppm for piperazine protons) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H⋯O interactions in carboxamide moieties) to verify stereochemistry .

- Mass spectrometry : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z calculated for CHNO) .

Q. What preliminary assays are recommended to assess its biological activity?

- Screening protocols :

- Enzyme inhibition : Test against CYP51 or CYP5122A1 (Leishmania spp.) using recombinant enzymes and fluorometric substrates (IC determination at 1–100 µM) .

- Receptor binding : Perform competitive binding assays for dopamine D2/D3 receptors with -spiperone, noting selectivity ratios (e.g., >1000-fold D3R selectivity via E2 loop interactions) .

Advanced Research Questions

Q. How does the hydroxyethyl substituent influence pharmacokinetic properties compared to other piperazine derivatives?

- Structure-activity relationship (SAR) :

- Solubility : Hydroxyethyl enhances aqueous solubility (logP reduction by ~0.5 units) compared to hydrophobic analogs like N-ethyl-4-phenylpiperazine .

- Metabolic stability : Evaluate hepatic microsomal clearance (e.g., human CYP3A4/2D6 isoforms) to identify susceptibility to oxidation .

- Blood-brain barrier (BBB) permeability : Use PAMPA-BBB assays; polar hydroxyethyl may reduce CNS penetration vs. lipophilic analogs .

Q. What experimental strategies resolve contradictions in receptor selectivity data across studies?

- Case study : Discrepancies in D3R vs. D2R selectivity:

- Chimeric receptor studies : Swap extracellular loops (e.g., E2 loop in D3R) to pinpoint selectivity determinants .

- Linker modification : Replace carboxamide with amine or thioamide (e.g., carbonyl removal reduces D3R affinity by >100-fold, validating its role in binding) .

- Molecular dynamics (MD) : Simulate ligand-receptor interactions (e.g., hydrogen bonding with Ser192 in D3R) to explain divergent binding data .

Q. How can crystallographic data inform the design of analogs with improved target engagement?

- Crystal structure insights :

- Hydrogen-bond networks : Optimize substituents to strengthen interactions (e.g., sulfamoylphenyl groups in 4-(2-hydroxyethyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide enhance enzyme inhibition via H-bonding with catalytic residues) .

- Conformational flexibility : Introduce rigidifying groups (e.g., cyclopropylmethyl) to lock piperazine rings in bioactive chair conformations .

Q. What methods are critical for analyzing stability under varying pH and temperature conditions?

- Stability protocols :

- Forced degradation : Expose to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 24–72 hours. Monitor degradation via UPLC-MS; hydroxyethyl groups may hydrolyze at extreme pH .

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (e.g., >200°C indicates suitability for high-temperature reactions) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported EC values for antiparasitic activity?

- Root causes :

- Assay variability : Standardize promastigote vs. amastigote models (e.g., L. donovani intramacrophage assays vs. axenic cultures) .

- Cellular toxicity : Co-culture with J774 macrophages to differentiate compound efficacy from cytotoxicity (e.g., selectivity index = CC/EC) .

Methodological Best Practices

Q. What safety protocols are essential when handling this compound?

- Hazard mitigation :

- PPE : Nitrile gloves, safety goggles, and lab coats mandatory due to skin/eye irritation risks .

- Ventilation : Use fume hoods during synthesis; monitor airborne particulates with NIOSH-approved sensors .

- Spill management : Neutralize with vermiculite, collect in sealed containers, and dispose via EPA-approved waste streams .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.